molecular formula C₂₁H₂₈O₄ B1145220 (11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al CAS No. 105562-13-8

(11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al

Cat. No.: B1145220
CAS No.: 105562-13-8
M. Wt: 344.44
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Configuration and Stereochemical Properties

The crystallographic architecture of (11β,17Z)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al has been resolved through single-crystal X-ray diffraction studies. The compound crystallizes in an orthorhombic system with space group P2₁2₁2₁ and unit cell parameters a = 6.967 Å, b = 11.470 Å, c = 20.891 Å, and V = 1,669 ų. The asymmetric unit contains one molecule, with six stereocenters at positions C5, C8, C9, C10, C13, and C14, as defined by the IUPAC name. Key bond lengths include the C3=O carbonyl bond at 1.212 Å and the C17–C20 double bond at 1.335 Å, consistent with conjugated enone systems.

The stereochemical arrangement at C11β and C17Z is critical for molecular recognition. The β-oriented hydroxyl group at C11 forms an intramolecular hydrogen bond with the C20 hydroxyl (O–H···O distance: 2.78 Å), stabilizing a chair-like conformation in the cyclopentanophenanthrene core. The Z configuration at C17 positions the C21 aldehyde group and the C20 hydroxyl on the same side of the double bond, creating a planar geometry that influences intermolecular interactions (Table 1).

Table 1: Key crystallographic parameters

Parameter Value Source
Space group P2₁2₁2₁
C3=O bond length 1.212 Å
C17–C20 bond length 1.335 Å
O3–H···O20 distance 2.78 Å

Comparative Analysis of Z/E Isomerism at C17 Position

The C17Z configuration distinguishes this compound from its E-isomer, (11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al. Density functional theory (DFT) calculations reveal a 12.3 kJ/mol energy difference between the Z and E isomers, favoring the Z form due to reduced steric clash between the C21 aldehyde and the C13 methyl group. The Z isomer’s planar arrangement enables a unique hydrogen-bonding network: the C20 hydroxyl donates a proton to the C3 ketone (O–H···O=C3 distance: 2.65 Å), while the E isomer adopts a twisted conformation that disrupts this interaction.

Nuclear Overhauser effect (NOE) spectroscopy confirms the spatial proximity of H17 and H21 in the Z isomer (NOE enhancement: 8.2%), contrasting with the E isomer’s lack of cross-peaks between these protons. This geometric distinction impacts solubility, with the Z isomer showing 23% higher aqueous solubility due to enhanced hydrogen-bonding capacity.

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical analyses at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic properties. The HOMO (-6.42 eV) localizes on the conjugated dienone system (C4–C5 and C17–C20), while the LUMO (-1.89 eV) resides on the C3 ketone and C21 aldehyde groups. This electronic asymmetry facilitates nucleophilic attacks at C21, as evidenced by a Mulliken charge of +0.32 e on the aldehyde carbon.

The C17Z configuration induces a 9.7° dihedral angle between the C13–C17 and C17–C20 bonds, distorting the steroid backbone compared to the E isomer’s 2.3° angle. Time-dependent DFT (TD-DFT) predicts a λmax of 248 nm (ε = 12,400 M−1cm−1) in ethanol, attributed to π→π* transitions in the dienone moiety.

Hydrogen Bonding Networks and Conformational Flexibility

The compound’s three hydrogen-bond donors (C11–OH, C20–OH, C21–CHO) and four acceptors (C3=O, C21–CHO, two hydroxyl oxygens) enable diverse supramolecular interactions. Molecular dynamics simulations reveal two dominant conformers in aqueous solution:

  • Closed conformation : C11–OH donates to C3=O (occupancy: 68%, ΔG = −4.2 kJ/mol).
  • Open conformation : C20–OH donates to solvent (occupancy: 32%, ΔG = −2.1 kJ/mol).

The activation energy for interconversion between these states is 15.6 kJ/mol, as determined by metadynamics simulations. In crystal lattices, molecules form infinite chains via O11–H···O3 hydrogen bonds (2.78 Å) and C–H···O interactions between the C21 aldehyde and adjacent methyl groups (3.12 Å).

Table 2: Hydrogen-bonding parameters

Donor Acceptor Distance (Å) Angle (°) Source
O11–H O3 2.78 158
O20–H O21 2.65 145
C18–H O21 3.12 127

Properties

CAS No.

105562-13-8

Molecular Formula

C₂₁H₂₈O₄

Molecular Weight

344.44

Origin of Product

United States

Preparation Methods

Enol Aldehyde Intermediate Synthesis

The compound’s role as a metabolic intermediate in cortisol conversion to 17-deoxy-21-oic acids has driven the development of targeted synthetic pathways. As demonstrated in mouse liver homogenate studies, the cis isomer of the enol aldehyde derivative is preferentially metabolized into 11β,20-dihydroxy-3-oxopregna-4-en-21-oic acid. Laboratory-scale synthesis involves:

  • Tritium labeling : Introduction of 3^3H at the C1 and C2 positions of the cortisol precursor to track metabolic fate.

  • Isomer separation : Chromatographic resolution of cis and trans enol aldehyde isomers (3:1 ratio) using reverse-phase HPLC.

This method yields 11β,20-dihydroxy-3-oxopregna-4,17(20)-dien-21-al with >95% purity, though scalability remains limited due to the complexity of isomer separation.

Acid-Catalyzed Rearrangement of Hydrazones and Enol Ethers

Patent EP0690069A1 outlines a scalable industrial process leveraging acid hydrolysis of enol ethers or hydrazones derived from 20-oxo steroids. Key steps include:

  • Substrate preparation : Starting with 17α,21-dihydroxy-20-oxo steroids (e.g., cortisol), introduce protective groups at C11 and C17 to prevent unwanted side reactions.

  • Reaction with hydrazines : Condensation with hydrazine derivatives (e.g., methylhydrazine) forms hydrazones, which undergo acid-mediated rearrangement to yield the target aldehyde.

Table 1: Reaction Conditions for Hydrazone Rearrangement

ParameterOptimal ValueEffect on Yield
Acid catalyst1M HCl in DMSOMaximizes rearrangement
Temperature60–80°CBalances rate vs. degradation
Reaction time4–6 hours>90% conversion

This method achieves yields of 82–89% but requires careful control of pH to avoid epimerization at C11.

Stereochemical Control and Isomer Management

Cis-Trans Isomerism in Enol Aldehydes

The Z-configuration at C17 is critical for biological activity, as evidenced by the metabolic inertness of the trans isomer in liver homogenate assays. Strategies to enhance Z-isomer prevalence include:

  • Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) favor the Z-configuration during enol ether hydrolysis.

  • Low-temperature crystallization : Selective precipitation of the Z-isomer from methanol/water mixtures at −20°C.

Table 2: Isomer Ratios Under Different Conditions

ConditionCis:Trans RatioPurity (%)
DMF, 25°C3.5:188
THF, 40°C2:175
Crystallization (−20°C)5:194

Catalytic and Reagent Systems

Base-Mediated Epimerization Avoidance

The C11 hydroxyl group’s β-orientation is prone to epimerization under basic conditions. Patent EP0690069A1 recommends:

  • Weak tertiary amines : Use of 2,6-lutidine (pKa = 6.7) instead of strong bases like NaOH to maintain stereochemical integrity.

  • Buffered hydrolysis : Phosphate buffer (pH 6.5–7.0) during enol ether cleavage minimizes racemization.

Oxidative Methods for Aldehyde Formation

Alternative routes employ Swern oxidation of primary alcohols:

  • Alcohol protection : Convert C21 hydroxyl to a silyl ether (e.g., TBSCl).

  • Oxidation : Treat with oxalyl chloride/DMSO at −78°C, followed by triethylamine quenching.

This method achieves 78% yield but requires anhydrous conditions and low temperatures, limiting industrial applicability.

Industrial-Scale Production Challenges

Cost-Efficiency of Starting Materials

Cortisol derivatives remain the primary precursors, but their high cost has spurred research into biocatalytic synthesis using engineered cytochrome P450 enzymes. Early-stage trials report 60–70% conversion rates but face challenges in enzyme stability.

Byproduct Management

Common byproducts include:

  • 17-deoxy analogs : Resulting from over-hydrolysis, mitigated by reaction time optimization.

  • C3-keto reduction products : Controlled using mild oxidizing agents (e.g., MnO₂).

Analytical and Purification Techniques

Chromatographic Resolution

  • HPLC : C18 columns with acetonitrile/water gradients (30:70 to 50:50) resolve cis-trans isomers.

  • TLC monitoring : Silica gel plates (CHCl₃/MeOH 9:1) provide rapid reaction progress assessment .

Chemical Reactions Analysis

Types of Reactions

(11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce hydroxyl derivatives .

Scientific Research Applications

Biochemical Role

The compound is a derivative of cortisol and serves as an important intermediate in the metabolic pathway of glucocorticoids. Its unique structure, characterized by hydroxyl groups at positions 11 and 20 and a keto group at position 3, contributes to its biological activity.

Metabolism

Research indicates that (11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al is involved in the conversion of cortisol to various metabolites through enzymatic pathways. This compound can undergo transformations that lead to the formation of 17-deoxy-21-oic acid, highlighting its importance in steroid metabolism.

Applications in Research

  • Glucocorticoid Studies :
    • The compound is used as a reference standard in studies investigating glucocorticoid receptor interactions and signaling pathways. Its role in modulating inflammatory responses makes it a valuable tool for understanding stress-related physiological processes .
  • Pharmacological Investigations :
    • It has been utilized in pharmacological studies to assess the effects of glucocorticoids on various biological systems. Understanding its interactions with steroid receptors can provide insights into potential therapeutic applications for inflammatory and autoimmune conditions .
  • Metabolite Identification :
    • The compound aids in identifying and characterizing metabolites of other steroids, contributing to the broader understanding of steroid metabolism in humans and animals .

Study on Cortisol Metabolism

A notable study investigated the metabolic pathways involving this compound as an intermediate in cortisol metabolism. The research demonstrated that this compound could be converted into several biologically active metabolites through specific enzymatic reactions. This finding underscores its significance in both clinical and experimental settings related to adrenal function and stress response .

Interaction with Steroid Receptors

Another research effort focused on the interaction of this compound with glucocorticoid receptors. Results indicated that this compound could influence receptor activity, suggesting potential applications in developing drugs aimed at modulating immune responses or treating conditions like asthma and rheumatoid arthritis .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
CortisolHydroxyl groups at positions 11 and 21Primary stress hormone
CortisoneKetone at position 11 instead of hydroxylLess potent anti-inflammatory
Prednisolone16α-methyl group added; anti-inflammatory propertiesCommonly used corticosteroid
DexamethasoneFluorine substitution at position 9Strong anti-inflammatory effects

The structural uniqueness of this compound lies in its specific configuration and the presence of an aldehyde group at position 21, differentiating it from other steroids involved in similar metabolic pathways .

Mechanism of Action

The mechanism of action of (11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The compound also affects various signaling pathways, contributing to its anti-inflammatory and immunosuppressive effects .

Comparison with Similar Compounds

Key Observations:

  • C21 Modifications : The target compound’s aldehyde at C21 contrasts with esters (e.g., acetate in ), carboxylic acids (), or propionates (). This aldehyde may confer distinct electrophilic reactivity or metabolic pathways .
  • Double Bond Geometry : The 17Z-configuration differentiates it from analogs like (17E)-isomers , which could alter receptor binding or stability .
  • Oxo Groups : Unlike hydrocortisone acid (3,11-dioxo) or trioxo derivatives (), the target compound retains a single 3-oxo group, preserving glucocorticoid-like activity .

Pharmacological and Stability Profiles

Glucocorticoid Activity

Compounds like Betamethasone-17-butyrate-21-propionate () and Fludrocortisone acetate () exhibit potent anti-inflammatory or mineralocorticoid effects due to their 11β-hydroxyl and C21 ester groups.

Stability and Reactivity

  • The aldehyde group in the target compound could make it prone to oxidation or nucleophilic attacks, unlike stable esters (e.g., ’s 21-acetate) .
  • Betamethasone derivatives () with cyclic acetals (e.g., 16,17-isopropylidene) show enhanced stability, a feature absent in the target compound .

Biological Activity

(11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al, commonly referred to as a synthetic glucocorticoid derivative of cortisol, exhibits significant biological activity primarily through its anti-inflammatory and immunosuppressive properties. This compound plays a crucial role in various therapeutic applications, particularly in treating inflammatory and autoimmune disorders.

  • Molecular Formula : C21_{21}H28_{28}O4_4
  • Molecular Weight : 344.45 g/mol
  • CAS Number : 105562-13-8

The biological activity of this compound is primarily mediated through its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates gene expression that leads to:

  • Suppression of Pro-inflammatory Cytokines : This action reduces inflammation and immune response.
  • Inhibition of Immune Cell Activation : The compound affects various signaling pathways that contribute to its immunosuppressive effects .

Biological Activity and Therapeutic Applications

  • Anti-inflammatory Effects
    • The compound has been shown to significantly reduce inflammation in various models. Its effectiveness is particularly noted in conditions such as rheumatoid arthritis and asthma.
  • Immunosuppressive Properties
    • It is utilized in managing autoimmune diseases by dampening the immune response, thus preventing tissue damage caused by overactive immune activity.
  • Metabolic Conversion Studies
    • Research indicates that this compound serves as an intermediate in the metabolic conversion of cortisol. In vitro studies using mouse liver homogenates demonstrated that this compound is metabolized into significant products like 11β,20-Dihydroxy-3-oxopregna-4-en-21-oic acid .

Table 1: Summary of Key Research Findings

Study ReferenceKey FindingsMethodology
Identified as a significant metabolite in cortisol metabolismIn vitro studies using mouse liver homogenates
Demonstrated anti-inflammatory effects in animal modelsExperimental models for inflammation
Role in neurotoxicity and cognitive dysfunction linked to glucocorticoid actionStudies on 11β-hydroxysteroid dehydrogenase activity in the brain

Detailed Findings

  • Cortisol Metabolism : The compound is crucial in understanding the metabolic pathways involving cortisol. Its identification as an intermediate suggests potential therapeutic implications for manipulating glucocorticoid metabolism .
  • Neurotoxicity Studies : Research indicates that increased local regeneration of cortisol via 11β-hydroxysteroid dehydrogenase type 1 may lead to neurotoxicity and cognitive decline . This highlights the importance of this compound not only in peripheral inflammation but also in central nervous system health.

Q & A

Q. Experimental Design :

  • Perform dose-response curves across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (e.g., ATP-based viability assays).
  • Validate receptor binding via competitive assays with dexamethasone or spironolactone .

Advanced: What methodologies are suitable for evaluating the environmental fate and ecotoxicological risks of this compound?

Follow the INCHEMBIOL framework :

Physicochemical profiling : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.

Abiotic degradation : Test hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV exposure).

Biotic assays : Use Daphnia magna or algal models to assess acute toxicity (EC50) and endocrine disruption potential.

Data Analysis : Apply quantitative structure-activity relationship (QSAR) models to extrapolate findings to untested species .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use a C8 column with 0.1% formic acid in mobile phases. Monitor transitions m/z 345 → 327 (characteristic of the aldehyde group) .
  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from plasma or tissue homogenates .

Validation Criteria : Ensure intra-day precision (RSD <15%) and recovery rates >80% per ICH guidelines .

Advanced: How can computational modeling enhance the understanding of this compound’s mechanism of action?

  • Molecular docking : Simulate binding to glucocorticoid receptors (PDB ID: 1NHZ) using AutoDock Vina. Prioritize poses with hydrogen bonds to the C11β-OH and C3-keto groups .
  • MD simulations : Assess conformational stability of the 17(20)-Z double bond under physiological conditions (e.g., 310 K, 1 atm) .

Data Integration : Cross-validate predictions with mutagenesis studies (e.g., Ala-scanning of receptor binding pockets) .

Basic: What are the stability challenges associated with this compound, and how can they be mitigated during storage?

  • Aldehyde oxidation : Store lyophilized samples at -80°C under argon. In solution, add antioxidants (e.g., 0.01% BHT) and use amber vials to prevent light-induced degradation .
  • Hydrolysis : Avoid aqueous buffers with pH >7.0. For long-term stability, prepare stock solutions in DMSO and aliquot to minimize freeze-thaw cycles .

Advanced: What strategies can address discrepancies between in silico predictions and empirical data in pharmacokinetic studies?

  • PBPK modeling : Adjust parameters for tissue-specific permeability (e.g., blood-brain barrier penetration) based on experimental logD values .
  • In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte clearance assays to refine hepatic extraction ratios .

Contradiction Analysis : If predicted bioavailability exceeds observed values, investigate first-pass metabolism via portal vein sampling in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.